The presence of the nitro group (NO2) and amine group (NH2) makes 2,3-Dimethyl-5-nitroaniline a potential intermediate in the synthesis of various organic molecules. The nitro group can be readily reduced to an amine group, opening possibilities for further functionalization. PubChem, 2,3-Dimethyl-5-nitroaniline:
2,3-Dimethyl-5-nitroaniline can be used as a model compound for studying the properties and reactivity of aromatic amines. The presence of the methyl groups (CH3) can influence its electronic properties and behavior in various reactions.
Aromatic nitroamines with similar structures have been explored in the development of new materials like dyes and polymers. The combination of electron-donating methyl groups and an electron-withdrawing nitro group in 2,3-Dimethyl-5-nitroaniline could be of interest for material science research.
2,3-Dimethyl-5-nitroaniline is an organic compound with the molecular formula . It features a benzene ring substituted with two methyl groups at positions 2 and 3, and a nitro group at position 5. This compound is a derivative of aniline, which is known for its applications in various chemical processes and industries, particularly in dye synthesis and as an intermediate in organic synthesis. The presence of both the nitro and methyl groups influences its chemical reactivity and physical properties, making it a subject of interest in both industrial applications and biological studies .
The synthesis of 2,3-Dimethyl-5-nitroaniline typically involves the nitration of 2,3-dimethylaniline. This process usually employs a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring.
In industrial settings, large-scale nitration processes are optimized for yield and purity. Techniques such as continuous flow reactors and advanced separation methods are employed to enhance efficiency and scalability during production .
2,3-Dimethyl-5-nitroaniline has several applications:
Research into the interactions of 2,3-Dimethyl-5-nitroaniline with biological systems is ongoing. Studies indicate that nitro compounds can interact with enzymes and proteins, potentially affecting metabolic pathways. The environmental factors such as pH, temperature, and the presence of other chemicals can influence these interactions significantly .
Several compounds share structural similarities with 2,3-Dimethyl-5-nitroaniline. Here is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Nitroaniline | Nitro group on aniline | Basic structure without methyl groups |
| 3-Nitroaniline | Nitro group at position 3 | Different positioning of the nitro group |
| 4-Nitroaniline | Nitro group at position 4 | Similar structure but lacks methyl substitutions |
| 2,4-Dimethyl-6-nitroaniline | Methyl groups at different positions | Different substitution pattern affecting reactivity |
Uniqueness: The specific arrangement of methyl groups and the nitro group in 2,3-Dimethyl-5-nitroaniline allows for selective reactions that are not possible with other isomers. This structural configuration also influences its chemical reactivity and potential applications compared to other similar compounds .
2,3-Dimethyl-5-nitroaniline is systematically named based on the International Union of Pure and Applied Chemistry (IUPAC) rules. Its molecular formula is C₈H₁₀N₂O₂, derived from a benzene ring substituted with:
The molecular weight is calculated as 166.18 g/mol. Alternative identifiers include:
| Parameter | Value |
|---|---|
| CAS Registry Number | 109508-62-5, 106837-44-9 |
| InChI Key | RSRLXRIHUGVPDS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1C)N)N+[O-] |
This compound belongs to the nitroaniline class, distinguished by the electron-withdrawing nitro group and electron-donating methyl substituents.
The molecular architecture is approximately planar, with dihedral angles between substituents:
X-ray crystallography studies on analogous nitroanilines reveal intermolecular hydrogen bonding as a key stabilizing force. In 2-methyl-5-nitroaniline derivatives, N–H···O interactions form polar chains, while C–H···O bonds reinforce these networks. For 2,3-dimethyl-5-nitroaniline, the methyl groups likely sterically hinder extensive hydrogen bonding, favoring dimerization or centrosymmetric packing.
Expected absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Nitro (-NO₂) | 1520–1350 | Asymmetric/symmetric stretch |
| Amino (-NH₂) | 3300–3500 | N–H stretching |
| Methyl (-CH₃) | 2800–3000 | C–H stretching |
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (H-4, H-6) | 6.5–7.5 | Doublet/Quartet |
| Amino (-NH₂) | 5.0–5.5 | Broad singlet |
| Methyl (-CH₃) | 2.0–2.5 | Singlet |
The HOMO-LUMO gap governs absorption. Nitroanilines typically exhibit λₘₐₓ in the 250–350 nm range, corresponding to π→π* transitions. Computational studies suggest a LUMO energy of -2.57 eV and HOMO energy of -6.46 eV for p-nitroaniline analogs, providing a baseline for electronic transitions.
Using B3LYP/6-311G(d,p) calculations:
The synthesis of 2,3-dimethyl-5-nitroaniline follows established electrophilic aromatic substitution pathways through nitration of the parent 2,3-dimethylaniline compound . The fundamental mechanism involves the generation of the nitronium ion (NO₂⁺) as the active electrophile, which attacks the electron-rich aromatic ring system [18] [19]. The presence of two methyl groups at positions 2 and 3 creates specific steric and electronic effects that influence regioselectivity during nitration .
The standard nitration protocol employs a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions [9]. Sulfuric acid serves as both a catalyst and dehydrating agent, facilitating the formation of the nitronium ion through protonation of nitric acid followed by loss of water [18] [39]. The reaction proceeds through formation of an unoriented π-complex, followed by an oriented reaction complex, and finally the classical σ-complex intermediate [19].
Regioselectivity in dimethylaniline derivatives is governed by the combined effects of the amino group activation and steric hindrance from methyl substituents [36]. The amino group acts as a strong electron-donating group, increasing electron density on the aromatic ring and facilitating electrophilic attack [22] [39]. However, the positioning of methyl groups creates steric constraints that direct the nitronium ion to the least hindered position, which is position 5 in the case of 2,3-dimethylaniline .
Temperature control represents a critical parameter in achieving optimal regioselectivity and yield [9] [31]. Lower temperatures, typically maintained between 0-10°C, favor selective monosubstitution while minimizing side reactions such as oxidation or polynitration [31] . The reaction mechanism follows a single-electron transfer pathway under certain conditions, particularly with activated aromatic systems [36].
| Parameter | Optimal Range | Effect on Selectivity | Reference |
|---|---|---|---|
| Temperature | 0-10°C | Increases para-selectivity | [31] |
| HNO₃:Substrate Ratio | 1.2:1 | Prevents over-nitration | [9] |
| H₂SO₄ Concentration | 70-85% | Enhances electrophile formation | [9] [31] |
| Reaction Time | 1-2 hours | Minimizes decomposition | [31] |
Continuous flow reactor technology has emerged as a superior alternative to traditional batch processes for nitroaniline production, offering enhanced safety, improved yield, and better process control [8] [9] [31]. These systems utilize microchannel reactors with precise temperature and residence time control, enabling more efficient heat management during the highly exothermic nitration reaction [8] [11].
The implementation of continuous flow microreactors addresses several critical challenges associated with traditional batch nitration processes [8] [33]. The reduced reaction volume and enhanced heat transfer efficiency significantly improve safety by minimizing the accumulation of reactive intermediates and reducing the risk of thermal runaway [8] [31]. The large surface area to volume ratio in microchannels facilitates rapid heat removal, maintaining optimal reaction temperatures throughout the process [8] [11].
Process optimization in continuous flow systems involves systematic investigation of multiple parameters including temperature, flow rate, residence time, and acid concentration [9] [31]. Research has demonstrated that optimal conditions can achieve conversion rates exceeding 94% with significantly reduced formation of undesired byproducts [31]. The ability to maintain consistent temperature profiles and precise control over reaction conditions results in improved product quality and reproducibility [9] [31].
Scale-up strategies for continuous flow nitration employ dimensioning approaches that maintain similar mixing efficiency and heat transfer characteristics at larger scales [9]. The use of parallel microreactor arrays or larger channel dimensions enables production scale-up while preserving the advantages of microreactor technology [9] [31]. Industrial implementations have achieved throughput rates of 800 grams per hour with maintained product quality [31].
| Scale | Reactor Volume | Flow Rate | Throughput | Conversion | Selectivity |
|---|---|---|---|---|---|
| Laboratory | 1-8 mL | 0.5-2 mL/min | 25 mmol/h | 94-98% | 95-98% |
| Pilot | 50-150 mL | 15-150 mL/min | 2 mol/h | 83-94% | 92-96% |
| Production | 500+ mL | 392+ g/min | 800+ g/h | 90-94% | 88-94% |
Purification of 2,3-dimethyl-5-nitroaniline requires specialized techniques due to the compound's specific physical and chemical properties [14] [27] [28]. The molecular weight of 166.18 grams per mole and crystalline nature of the product facilitate separation through recrystallization methods [42] [48]. Recrystallization represents the most effective purification approach for removing impurities while maintaining high product yield [27] [29] [30].
The recrystallization process involves dissolving the crude product in an appropriate hot solvent until saturation is achieved, followed by controlled cooling to promote crystal formation [27] [28]. Solvent selection plays a crucial role in determining purification efficiency, with ethanol and water mixtures commonly employed for nitroaniline derivatives [14] [16]. The ideal solvent system exhibits high solubility at elevated temperatures and low solubility at room temperature, maximizing the difference in solubility between hot and cold conditions [28] [29].
Temperature control during recrystallization significantly affects crystal quality and yield recovery [27] [29]. Slow cooling rates promote formation of larger, more pure crystals while rapid cooling may result in incorporation of impurities into the crystal lattice [29] [30]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical or analytical grade purity levels [15] [30].
Alternative purification methods include column chromatography and solvent extraction techniques, particularly when dealing with complex impurity profiles [28] [14]. Thin layer chromatography serves as an analytical tool for monitoring purification progress and assessing product purity [14] [17]. High-performance liquid chromatography provides quantitative analysis of purity levels, with typical specifications requiring greater than 98% purity for research applications [48].
Yield optimization strategies focus on minimizing product losses during workup and purification procedures [14] [16]. Careful temperature management during neutralization and washing steps prevents decomposition and solubility losses [14] [16]. Recovery techniques such as concentration of mother liquors and secondary crystallization can improve overall process yields [29] [30].
| Method | Purity Achieved | Yield Recovery | Time Required | Suitable Scale |
|---|---|---|---|---|
| Single Recrystallization | 95-97% | 75-85% | 4-6 hours | All scales |
| Multiple Recrystallization | 98-99% | 65-75% | 8-12 hours | Laboratory |
| Column Chromatography | 99%+ | 60-70% | 6-8 hours | Laboratory |
| Solvent Extraction | 90-95% | 80-90% | 2-4 hours | All scales |
Byproduct formation in the nitration of 2,3-dimethylaniline follows predictable patterns based on the electronic and steric effects of the substituents [11] [19] [26]. The primary competing reaction pathway involves nitration at alternative positions on the aromatic ring, leading to formation of positional isomers [22] [26]. Under standard nitration conditions, the meta-directing effect of protonated amino groups in acidic media can compete with the activating effect of the neutral amino group [4] [6] [22].
The reaction mechanism involves multiple discrete steps, beginning with formation of the nitronium ion electrophile [18] [19] [36]. Computational studies have identified three key intermediates: the unoriented π-complex, the oriented reaction complex, and the σ-complex [19]. The rate-determining step varies depending on the degree of aromatic activation, with electron-rich systems favoring formation of the oriented reaction complex as the limiting step [19].
Spectroscopic analysis of reaction intermediates and products provides crucial insights into mechanism elucidation [37] [38] [39]. Nuclear magnetic resonance spectroscopy, particularly carbon-13 and proton nuclear magnetic resonance, enables identification of substitution patterns and confirmation of product structures [37] [16]. Infrared spectroscopy provides complementary information regarding functional group presence and aromatic substitution patterns [16] [37].
Byproduct analysis reveals formation of dinitrated species under harsh reaction conditions or extended reaction times [11] [31]. These polynitrated compounds typically exhibit reduced solubility and can be separated through differential crystallization techniques [31]. Phenolic impurities may form through oxidative pathways, particularly in the presence of excess nitric acid or elevated temperatures [31].
Mass spectrometric analysis enables identification of minor byproducts and elucidation of fragmentation patterns characteristic of nitroaniline derivatives [17] [36]. The molecular ion peak at mass-to-charge ratio 166 confirms the target compound, while fragment ions provide structural information about substitution patterns [17] [42].
Reaction kinetics studies demonstrate first-order dependence on substrate concentration and complex dependence on nitrating agent concentration [26] [19]. The kinetic isotope effect provides evidence for the rate-determining step location within the overall mechanism [19]. Temperature dependence studies reveal activation energies consistent with electrophilic aromatic substitution mechanisms [19] [31].
| Byproduct | Formation Pathway | Typical Yield | Separation Method |
|---|---|---|---|
| 2,3-Dimethyl-4-nitroaniline | Alternative regioselectivity | 2-5% | Differential crystallization |
| 2,3-Dimethyl-4,5-dinitroaniline | Over-nitration | 1-3% | Solvent extraction |
| Phenolic derivatives | Oxidative side reactions | 0.1-2% | Alkaline wash |
| Demethylated products | Harsh reaction conditions | <1% | Chromatographic separation |